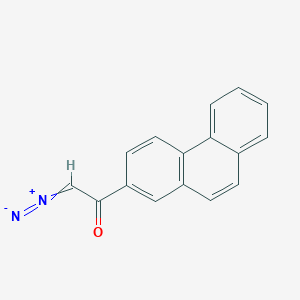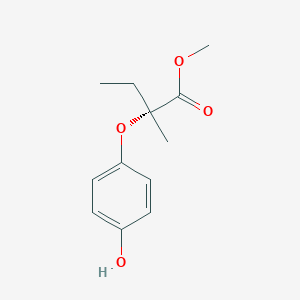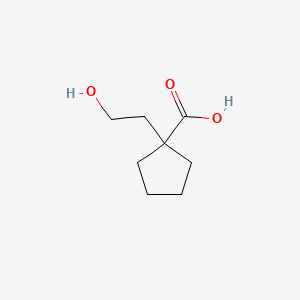![molecular formula C16H10N2 B12521477 8-[(Pyridin-2-yl)ethynyl]quinoline CAS No. 655250-26-3](/img/structure/B12521477.png)
8-[(Pyridin-2-yl)ethynyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Pyridin-2-yl)ethynyl]quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridin-2-yl ethynyl group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Pyridin-2-yl)ethynyl]quinoline typically involves the Sonogashira coupling reaction. This reaction is carried out between 8-bromoquinoline and 2-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of quinoline derivatives with various functional groups.
Reduction: Reduction of this compound can yield hydrogenated derivatives, which may exhibit different chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
8-[(Pyridin-2-yl)ethynyl]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 8-[(Pyridin-2-yl)ethynyl]quinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The ethynyl group can facilitate interactions with metal ions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
- 8-[(Pyridin-3-yl)ethynyl]quinoline
- 8-[(Pyridin-4-yl)ethynyl]quinoline
- 2-[(Pyridin-2-yl)ethynyl]quinoline
Comparison: 8-[(Pyridin-2-yl)ethynyl]quinoline is unique due to the position of the ethynyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards various targets, making it a valuable molecule for specific applications.
Propiedades
Número CAS |
655250-26-3 |
|---|---|
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
8-(2-pyridin-2-ylethynyl)quinoline |
InChI |
InChI=1S/C16H10N2/c1-2-11-17-15(8-1)10-9-14-6-3-5-13-7-4-12-18-16(13)14/h1-8,11-12H |
Clave InChI |
VZQQIWLHBUYCED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C#CC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


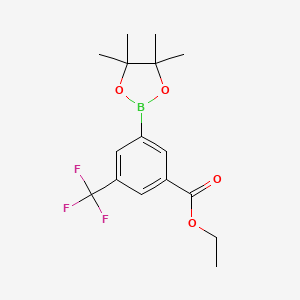
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)

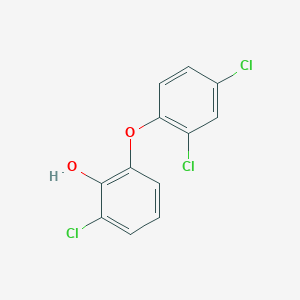
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
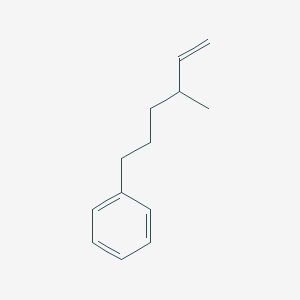
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
